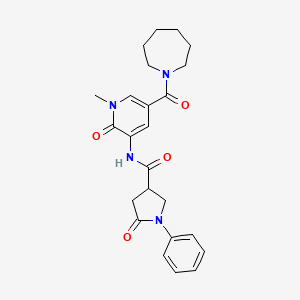

N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

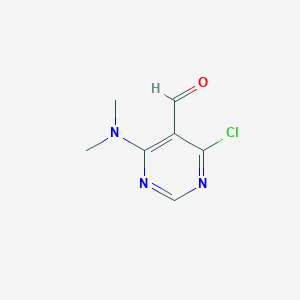

N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as EIFO, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EIFO is a small molecule that belongs to the family of oxalamides and has a molecular weight of 376.44 g/mol.

Aplicaciones Científicas De Investigación

Visible-Light-Induced Aerobic Dearomative Reaction

Researchers have demonstrated the application of visible-light-induced aerobic dearomative reactions of indoles, leading to the synthesis of oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one. This process facilitates access to diverse indolone scaffolds through a cascade reaction, showcasing the chemical versatility of compounds similar to N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide in synthetic chemistry (Muliang Zhang et al., 2016).

Synthesis and Evaluation as Antibacterial Agents

Tetrahydropyrimidine–isatin hybrids, including structures analogous to the compound of interest, were synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activities. These findings indicate the potential biomedical applications of these compounds in treating various infections (T. N. Akhaja & J. Raval, 2012).

Enhancement of Catalytic Activity

The use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a bidentate ligand has been found to significantly promote the catalytic activity in Cu-catalyzed N-arylation of anilines and secondary amines. This showcases the compound's role in facilitating chemical reactions, providing a pathway to pharmaceutically important building blocks (Subhajit Bhunia et al., 2017).

Molecular Docking Studies for Biological Activity

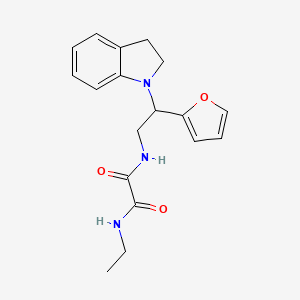

A study on the crystal structure and molecular docking of a closely related compound, 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one, revealed potential anti-mycobacterial, anti-microbial, and anti-cancer activities. The compound showed good activity against proteins of mycobacterium tuberculosis and bacterial proteins, suggesting its utility in drug discovery (Venkata Bharat Nishtala & Srinivas Basavoju, 2018).

Green Synthesis of Corrosion Inhibitor

Research into the green synthesis of corrosion inhibitors from biomass platform molecules, including a compound named N1-(2-aminoethyl)-N2-(2-(2-(furan-2-yl)-4,5-dihydro-1H-imidazol-1-yl) ethyl) ethane-1,2-diamine (NNED), demonstrated its efficacy in preventing carbon steel corrosion in an acidic medium. This study highlights the application of furan-derivative compounds in industrial applications (Zhanpu Chen et al., 2021).

Propiedades

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-ethyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-2-19-17(22)18(23)20-12-15(16-8-5-11-24-16)21-10-9-13-6-3-4-7-14(13)21/h3-8,11,15H,2,9-10,12H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFJLFNNZMQWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2985095.png)

![(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde](/img/structure/B2985099.png)

![2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2985101.png)

![2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2985102.png)

![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2985109.png)

![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2985112.png)

![4-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2985113.png)